molecular formula C21H15NO3 B12895488 3-(6-Methoxynaphthalene-2-carbonyl)quinolin-4(1H)-one CAS No. 821004-11-9

3-(6-Methoxynaphthalene-2-carbonyl)quinolin-4(1H)-one

Cat. No.: B12895488
CAS No.: 821004-11-9
M. Wt: 329.3 g/mol
InChI Key: MIFHBXBUKPBPEY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound is derived from its parent structure, quinolin-4(1H)-one , which serves as the foundational bicyclic framework. The substituent at position 3 of the quinoline ring is a 6-methoxynaphthalene-2-carbonyl group , resulting in the full name: 3-(6-methoxynaphthalene-2-carbonyl)quinolin-4(1H)-one . This nomenclature adheres to IUPAC priority rules, where the quinoline system is numbered to assign the ketone oxygen at position 4 and the methoxynaphthoyl group at position 3.

Alternative naming conventions may describe the compound based on its functional groups or structural motifs. For instance, it could be referred to as a naphthoylquinolinone derivative , emphasizing the fusion of naphthalene and quinoline systems. The methoxy group’s position on the naphthalene ring (carbon 6) and the carbonyl’s location (carbon 2) are critical distinctions from related compounds, such as 3-(4-methoxynaphthalene-1-carbonyl)quinolin-4(1H)-one, where substituent positions differ.

Molecular Architecture Analysis: Quinoline-Naphthoyl Hybrid Framework

The compound’s structure integrates two aromatic systems:

  • Quinolin-4(1H)-one core : A bicyclic system comprising a benzene ring fused to a pyridone ring, with the ketone oxygen at position 4. This scaffold is electron-deficient due to the pyridone’s conjugation, influencing reactivity and intermolecular interactions.
  • 6-Methoxynaphthalene-2-carbonyl substituent : A naphthalene derivative substituted with a methoxy group at position 6 and a carbonyl group at position 2. The carbonyl bridges the naphthalene to the quinoline’s position 3, creating a planar conjugated system that may enhance stability and π-π stacking interactions.

The methoxy group introduces steric bulk and electron-donating effects, while the carbonyl group facilitates hydrogen bonding and dipole interactions. Spatial arrangements of these groups likely influence the compound’s conformational preferences and supramolecular assembly.

Crystallographic Data and Conformational Isomerism

Publicly available crystallographic data for this specific compound are limited. However, analogous quinolin-4-one derivatives exhibit monoclinic or triclinic crystal systems with intermolecular hydrogen bonds involving the ketone oxygen and aromatic π-stacking. For example, in 6-bromo-3,4-dihydro-1H-quinolin-2-one, the ketone oxygen participates in hydrogen bonds with adjacent molecules, stabilizing the lattice.

Conformational isomerism in this compound may arise from:

  • Rotation around the C3–C(naphthoyl) bond : Restricted rotation due to steric hindrance between the naphthalene and quinoline systems.
  • Methoxy group orientation : The methoxy substituent’s spatial arrangement (eclipsed or staggered relative to the carbonyl) could create distinct rotational isomers.

Comparative Structural Analysis with Related Quinolin-4-one Derivatives

The structural uniqueness of this compound becomes evident when compared to related compounds:

Compound Name Substituent at C3 Key Structural Features
6-Bromo-3,4-dihydro-1H-quinolin-2-one Bromine at C6 Saturated dihydroquinoline core
3-Methyl-2-phenylquinoline-4-carboxamide Phenyl and methyl groups at C2/C3 Lack of naphthoyl moiety
4-Amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide Fluorophenyl and amino groups Cinnoline core instead of quinoline

Key distinctions include:

  • Hybrid aromatic systems : The naphthoyl-quinoline combination distinguishes it from simpler quinoline derivatives.
  • Substituent electronic effects : The methoxy group’s electron-donating capacity contrasts with electron-withdrawing groups (e.g., bromine) in analogs like 6-bromo-3,4-dihydro-1H-quinolin-2-one.
  • Conformational flexibility : The carbonyl linker allows greater rotational freedom compared to rigid fused-ring systems in cinnoline derivatives.

Properties

CAS No.

821004-11-9

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

3-(6-methoxynaphthalene-2-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C21H15NO3/c1-25-16-9-8-13-10-15(7-6-14(13)11-16)20(23)18-12-22-19-5-3-2-4-17(19)21(18)24/h2-12H,1H3,(H,22,24)

InChI Key

MIFHBXBUKPBPEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CNC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-2-naphthoic acid and 4-chloroquinoline.

    Condensation Reaction: The 6-methoxy-2-naphthoic acid is reacted with 4-chloroquinoline in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution).

Major Products Formed

    Oxidation: Formation of 3-(6-Hydroxy-2-naphthoyl)quinolin-4(1H)-one.

    Reduction: Formation of 3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-2-naphthoyl)quinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Substituent Analysis

The quinolin-4(1H)-one scaffold permits diverse substitutions at positions 2, 3, 6, and 5. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations in Quinolin-4(1H)-one Derivatives
Compound Name Substituent at Position 3 Key Features Reference
3-(6-Methoxynaphthalene-2-carbonyl)quinolin-4(1H)-one 6-Methoxynaphthalene-2-carbonyl Bulky aromatic, electron-donating methoxy
3-Bromo-2-(p-tolyl)quinolin-4(1H)-one (3k) Bromine Halogen for cross-coupling reactions
3-Iodo-2-(4-methoxyphenyl)quinolin-4(1H)-one (4c) Iodine Heavy atom for medicinal chemistry
3-Acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one Acetyl group Electron-withdrawing, compact substituent
6-Chloro-7-methoxy-2-methyl-3-(4-(3-(trifluoromethoxy)phenoxy)phenyl)quinolin-4(1H)-one (20a) Trifluoromethoxy-phenoxy Bulky, electron-withdrawing substituent
Benzofuro[3,2-c]quinoline derivatives Fused benzofuran ring Enhanced π-π interactions for bioactivity

Key Observations:

  • Bulky Aromatic Groups : The 6-methoxynaphthalene-2-carbonyl group in the target compound offers extended conjugation and steric bulk compared to smaller substituents like halogens (Br, I) or acetyl groups. This may enhance lipophilicity and binding affinity in biological systems .
  • Electronic Effects: The methoxy group on naphthalene provides electron-donating effects, contrasting with electron-withdrawing groups like trifluoromethoxy-phenoxy in compound 20a .
  • Synthetic Flexibility : Halogenated derivatives (e.g., 3k, 4c) are intermediates for further functionalization via cross-coupling, whereas the target compound’s naphthalene carbonyl group may require specialized coupling strategies .
Table 3: Physicochemical Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Calculated logP* Key Functional Groups
This compound ~375 (estimated) ~3.5 Naphthalene carbonyl, methoxy
3-Bromo-2-(p-tolyl)quinolin-4(1H)-one (3k) ~356 ~2.8 Bromine, methyl
3-Iodo-2-(4-methoxyphenyl)quinolin-4(1H)-one (4c) ~403 ~2.5 Iodine, methoxy
3-Acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one 311.76 ~2.1 Acetyl, chlorine

Notes:

  • *logP values estimated using fragment-based methods.

Biological Activity Insights:

  • Halogenated derivatives (e.g., 3k, 4c) are often intermediates for antimalarial or antimicrobial agents .
  • Benzofuroquinolines exhibit antileukemia activity (IC₅₀ < 1 µM) due to enhanced π-stacking with DNA or enzymes .
  • The target compound’s naphthalene group may similarly enhance interactions with hydrophobic binding pockets.

Biological Activity

3-(6-Methoxynaphthalene-2-carbonyl)quinolin-4(1H)-one, a synthetic compound belonging to the class of quinoline derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C21H15NO3C_{21}H_{15}NO_3 with a molecular weight of approximately 329.3 g/mol. Below are some key chemical properties:

PropertyValue
CAS Number821004-11-9
Molecular Weight329.3 g/mol
IUPAC Name3-(6-methoxynaphthalene-2-carbonyl)-1H-quinolin-4-one
LogP3.92
PSA59.16 Ų

The biological activity of quinoline derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets such as enzymes, receptors, and DNA. The specific mechanisms involve:

  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors can modulate signaling pathways related to cell growth and apoptosis.
  • DNA Intercalation : Some quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Prostate (DU-145)
    • Cervical (HeLa)
    • Lung adenocarcinoma (A549)
    • Liver (HepG2)
    • Breast (MCF-7)

In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, particularly through the activation of caspases and disruption of microtubule dynamics.

Case Study Example :
In a study evaluating the cytotoxic effects against lung cancer cells (A549), the compound demonstrated an IC50 value of 0.054μM0.054\,\mu M, indicating potent activity compared to standard chemotherapeutic agents .

Antimicrobial Activity

Additionally, quinoline derivatives have been explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although detailed studies are required to confirm these findings.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other quinoline derivatives:

CompoundBiological ActivityIC50 Value (µM)
ChloroquineAntimalarial~100
Quinolinic AcidNeuroactive propertiesVaries
This compoundAnticancer (A549)0.054

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